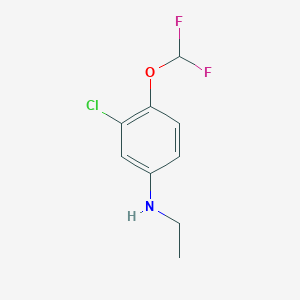
3-chloro-4-(difluoromethoxy)-N-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-(difluoromethoxy)-N-ethylaniline is an organic compound characterized by the presence of a chloro group, difluoromethoxy group, and an ethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(difluoromethoxy)-N-ethylaniline typically involves the reaction of 3-chloro-4-hydroxyaniline with difluoromethylating agents under specific conditions. One common method involves the use of cesium carbonate as a base and dry dimethylformamide (DMF) as a solvent. The reaction is carried out under nitrogen atmosphere at elevated temperatures, followed by purification steps such as extraction and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement are also reported to be effective in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-4-(difluoromethoxy)-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Halogen substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .
Applications De Recherche Scientifique
3-chloro-4-(difluoromethoxy)-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-ethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoromethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-4-(difluoromethoxy)benzoic acid
- 3-chloro-4-(difluoromethoxy)pyridine-2-carboxylic acid
- 3-chloro-4-(difluoromethoxy)phenylamine
Uniqueness
3-chloro-4-(difluoromethoxy)-N-ethylaniline is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10ClF2NO |
|---|---|
Poids moléculaire |
221.63 g/mol |
Nom IUPAC |
3-chloro-4-(difluoromethoxy)-N-ethylaniline |
InChI |
InChI=1S/C9H10ClF2NO/c1-2-13-6-3-4-8(7(10)5-6)14-9(11)12/h3-5,9,13H,2H2,1H3 |
Clé InChI |
VCLZDWJNIDTULN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC(=C(C=C1)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)


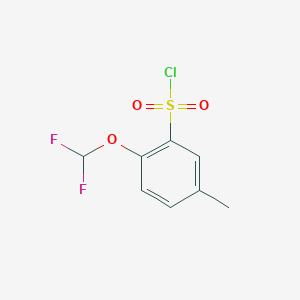
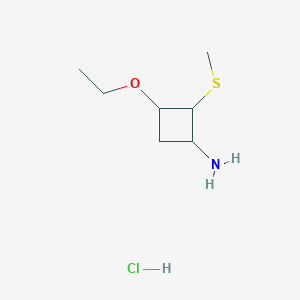
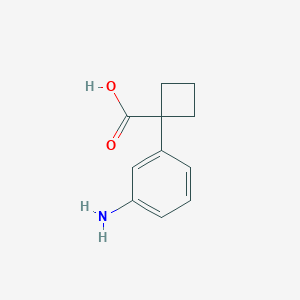
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)

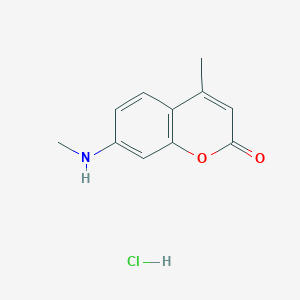
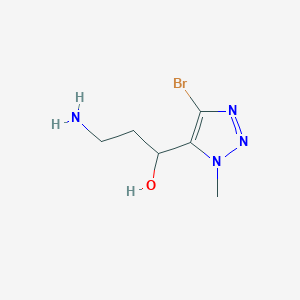

![6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13234563.png)
![tert-Butyl N-[1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B13234568.png)
